molecular formula C9H8N2O2S3 B13752121 Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione

Katalognummer: B13752121
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: GSKKZECXTIAYEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione is a compound that combines the structural features of benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione Benzoic acid is a simple aromatic carboxylic acid, while 1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound containing sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of benzoic acid derivatives with 1,3,4-thiadiazolidine-2,5-dithione. One common method is the condensation reaction between benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets and pathways in biological systems. The sulfur and nitrogen atoms in the thiadiazolidine ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring of benzoic acid can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to benzoic acid;1,3,4-thiadiazolidine-2,5-dithione include:

Uniqueness

The presence of both sulfur and nitrogen atoms in the thiadiazolidine ring adds to its versatility in forming coordination complexes and participating in various chemical reactions .

Eigenschaften

Molekularformel

C9H8N2O2S3

Molekulargewicht

272.4 g/mol

IUPAC-Name

benzoic acid;1,3,4-thiadiazolidine-2,5-dithione

InChI

InChI=1S/C7H6O2.C2H2N2S3/c8-7(9)6-4-2-1-3-5-6;5-1-3-4-2(6)7-1/h1-5H,(H,8,9);(H,3,5)(H,4,6)

InChI-Schlüssel

GSKKZECXTIAYEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)O.C1(=S)NNC(=S)S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.